molecular formula C18H30N4O B5649052 8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one

8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5649052
M. Wt: 318.5 g/mol
InChI Key: TVXJWZMKWJHWRE-UHFFFAOYSA-N
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Description

The compound is part of a broader class of molecules known for their significant biological activities, including antihypertensive, antifungal, and potential anticonvulsant properties. These compounds typically feature a diazaspiro[4.5]decan backbone, which is pivotal for their activity.

Synthesis Analysis

The synthesis of related diazaspiro[4.5]decan derivatives involves multi-step chemical processes that can include cyclization reactions, Michael addition, and Ugi reactions among others. For instance, the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione showcases a straightforward and cost-effective approach with high yields, highlighting the synthetic accessibility of these compounds (Pardali et al., 2021).

Molecular Structure Analysis

Molecular mechanics and energy minimization techniques are often employed to elucidate the structure-activity relationships (SAR) of diazaspiro[4.5]decan derivatives. The structural parameters, including the spiro configuration and substituent effects, play a crucial role in their biological activity (Farag et al., 2008).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions tailored to modify their structure for enhanced biological activity or specificity. For example, substitutions at different positions of the diazaspiro[4.5]decan core can significantly impact their affinity towards biological targets, as seen in the development of muscarinic agonists and GlyT1 inhibitors (Cignarella et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the pharmacokinetic profile of these compounds. While specific details on "8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one" are scarce, related research indicates that modifications in the diazaspiro[4.5]decan structure can significantly affect these properties, influencing their bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamental for the therapeutic potential of diazaspiro[4.5]decan derivatives. Studies have shown that altering the substitution pattern on the diazaspiro[4.5]decan core can modulate the compound's affinity and selectivity for certain receptors, potentially leading to the development of new therapeutics with minimized side effects (Alberati et al., 2006).

properties

IUPAC Name

8-(3-imidazol-1-ylpropyl)-2-(2-methylpropyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O/c1-16(2)13-22-14-18(12-17(22)23)4-9-20(10-5-18)7-3-8-21-11-6-19-15-21/h6,11,15-16H,3-5,7-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXJWZMKWJHWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CCN(CC2)CCCN3C=CN=C3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one

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